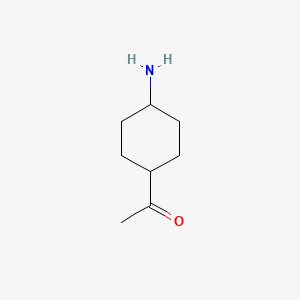

1-(4-Aminocyclohexyl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminocyclohexyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(10)7-2-4-8(9)5-3-7/h7-8H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWDEBHBRYAASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298916 | |

| Record name | 1-(cis-4-Aminocyclohexyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856758-78-6 | |

| Record name | 1-(cis-4-Aminocyclohexyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereochemical Control of 1-(4-Aminocyclohexyl)ethan-1-one: A Technical Guide

Executive Summary

The 1,4-disubstituted cyclohexane moiety is a privileged scaffold in medicinal chemistry, serving as a rigid linker that defines the spatial orientation of pharmacophores in drugs such as Cariprazine and Tranexamic acid . This guide focuses on 1-(4-aminocyclohexyl)ethan-1-one (CAS: 1071721-03-3), a critical building block where the cis/trans isomerism dictates biological activity and physicochemical properties.

This technical document provides a rigorous framework for the synthesis, separation, and analytical validation of the cis and trans isomers. It establishes the trans-isomer (diequatorial) as the thermodynamic product and details the kinetic pathways that lead to the cis-isomer, offering researchers full control over stereochemical outcomes.

Conformational Analysis & Thermodynamics

The Chair Conformation Landscape

The stereochemistry of 1-(4-aminocyclohexyl)ethan-1-one is governed by the cyclohexane chair conformation. The stability of the isomers is dictated by the A-values (conformational free energy differences) of the substituents:

-

Amino group (-NH₂): 1.2 – 1.4 kcal/mol

-

Acetyl group (-C(=O)CH₃): 1.2 – 1.3 kcal/mol

Thermodynamic Hierarchy

-

trans-Isomer (1e, 4e): Both the acetyl and amino groups occupy equatorial positions. This is the global minimum, as it eliminates 1,3-diaxial interactions.

-

cis-Isomer (1a, 4e or 1e, 4a): One group is axial, and one is equatorial. This conformer is destabilized by approximately 1.2–1.4 kcal/mol relative to the trans-isomer due to the steric strain of the axial substituent.

-

trans-Isomer (1a, 4a): Both groups are axial. This is a high-energy state (>2.5 kcal/mol above the global minimum) and is statistically negligible at room temperature.

Visualizing the Energy Landscape

The following diagram illustrates the isomerization pathways and relative stabilities.

Figure 1: Thermodynamic relationship between cis- and trans-isomers. The trans-diequatorial form is the energetic sink.

Synthesis & Stereocontrol Strategies

To access specific isomers, one must choose between kinetic control (often favoring cis) and thermodynamic control (favoring trans).

Route A: Catalytic Hydrogenation (Thermodynamic Route)

Target: High trans:cis ratio (>4:1). Mechanism: Hydrogenation of 1-(4-nitrophenyl)ethan-1-one or 4-acetyl-aniline. Protocol:

-

Substrate: 1-(4-nitrophenyl)ethan-1-one.

-

Catalyst: 5% Rh/C or Ru/Al₂O₃ (avoid Pd if ketone reduction is a concern, though chemoselectivity is key here).

-

Conditions: 50-80°C, 50 bar H₂, in Ethanol/AcOH.

-

Outcome: The metal surface catalysis often yields a mixture, but elevated temperature and acidic conditions promote equilibration to the thermodynamically stable trans-isomer.

Route B: Reductive Amination (Kinetic Route)

Target: Tunable ratios, access to cis-enriched mixtures. Mechanism: Reaction of 4-acetylcyclohexanone with ammonia/ammonium acetate followed by hydride reduction. Protocol:

-

Substrate: 4-Acetylcyclohexanone (protected as ketal if necessary).

-

Amine Source: Ammonium acetate (10 eq).

-

Reductant:

-

Sodium triacetoxyborohydride (STAB): Favors cis-isomer (kinetic product) due to hydride attack from the less hindered equatorial face.

-

Sodium cyanoborohydride: Slower, allows for more equilibration.

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathways to 1-(4-aminocyclohexyl)ethan-1-one with purification logic.

Analytical Validation (Self-Validating Protocols)

The distinction between cis and trans isomers must be confirmed via ¹H NMR spectroscopy . The coupling constants (

NMR Diagnostic Criteria

Solvent: DMSO-d₆ or D₂O (to eliminate NH exchange broadening).

| Feature | trans-Isomer (diequatorial) | cis-Isomer (axial-equatorial) |

| H1 & H4 Configuration | Axial ( | One Axial ( |

| Coupling Constant ( | Large | Small |

| Chemical Shift ( | Upfield (shielded) | Downfield (deshielded) |

| Signal Multiplicity | Wide triplet of triplets ( | Narrow multiplet ( |

Interpretation:

-

Look at the proton at C4 (alpha to the amine).

-

If it appears as a wide triplet of triplets with a coupling constant of >10 Hz , it is in the axial position, confirming the trans (diequatorial) configuration.

-

If it appears as a narrow multiplet (width at half-height < 15 Hz), it is equatorial , indicating the cis isomer.

HPLC Separation

For quantitative analysis of ratios:

-

Column: Chiralpak AD-H or equivalent polysaccharide-based chiral column (though achiral C18 can separate diastereomers).

-

Mobile Phase: Hexane/EtOH/DEA (80:20:0.1).

-

Detection: UV at 210 nm (weak chromophore) or derivatization with benzoyl chloride (254 nm).

Purification & Isolation

Achieving >99% diastereomeric excess (de) typically requires crystallization of the hydrochloride salt.

Protocol: Isolation of trans-1-(4-aminocyclohexyl)ethan-1-one HCl

-

Salt Formation: Dissolve the crude amine mixture in Ethanol (5 mL/g). Add 1.1 eq of concentrated HCl or HCl in dioxane.

-

Crystallization: Heat to reflux until clear, then cool slowly to 0°C.

-

Filtration: The trans-isomer HCl salt is typically less soluble and crystallizes first due to better packing of the symmetrical diequatorial conformer.

-

Recrystallization: If de < 95%, recrystallize from MeOH/EtOAc.

Validation: Check the melting point. The trans-isomer generally has a significantly higher melting point than the cis-isomer.

References

- Synthesis & Separation:Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. Google Patents (WO2010070368A1).

A Technical Guide to 1-(4-Aminocyclohexyl)ethan-1-one: A Versatile Building Block for Modern Drug Discovery

Abstract: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities with optimized pharmacological profiles.[1] There is a growing imperative to move beyond flat, aromatic systems and explore three-dimensional chemical space to enhance properties such as solubility, metabolic stability, and target engagement. This guide provides an in-depth technical overview of 1-(4-aminocyclohexyl)ethan-1-one, a bifunctional scaffold of significant utility. We will explore its synthesis, physicochemical characteristics, and core applications as a versatile building block. Through detailed protocols and mechanistic insights into key transformations—including amide bond formation, reductive amination, and heterocycle synthesis—this document serves as a practical resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this valuable synthon in their discovery programs.

The Strategic Value of 1-(4-Aminocyclohexyl)ethan-1-one

Beyond Flatland: The Importance of Saturated Scaffolds

For decades, medicinal chemistry has heavily relied on aromatic rings, particularly the phenyl group, as a core scaffold. While effective, these flat structures often present challenges related to metabolic instability (e.g., oxidative metabolism by cytochrome P450 enzymes) and poor solubility. The use of saturated carbocyclic scaffolds, such as the cyclohexane ring present in 1-(4-aminocyclohexyl)ethan-1-one, offers a compelling alternative. This three-dimensional motif can improve physicochemical properties and provide novel vectors for exploring target binding pockets. Furthermore, replacing an aniline-type moiety with an aminocyclohexane can circumvent the formation of toxic metabolites associated with the breakdown of anilines in the liver.[2]

Structural Features and Physicochemical Properties

1-(4-Aminocyclohexyl)ethan-1-one is a unique building block possessing two key functional groups poised for orthogonal chemical transformations: a primary aliphatic amine and a ketone. This bifunctionality allows for sequential or selective reactions to build molecular complexity efficiently. The cyclohexane ring exists as a mixture of cis and trans diastereomers, which can be separated or used as a mixture depending on the synthetic goal and the desired final stereochemistry.

| Property | Value | Source |

| Chemical Formula | C₈H₁₅NO | [3] |

| Molecular Weight | 141.21 g/mol | |

| CAS Number | 1071721-01-1 (Free Base) | |

| CAS Number | 1071721-03-3 (HCl Salt) | [3] |

| Key Functional Groups | Primary Amine, Ketone | N/A |

| Appearance | Varies; often supplied as HCl salt | N/A |

Diagram of Core Reactivity

The utility of 1-(4-aminocyclohexyl)ethan-1-one stems from its two distinct reactive sites, enabling its use as a versatile scaffold.

Caption: Core reactive sites and synthetic pathways for 1-(4-aminocyclohexyl)ethan-1-one.

Synthesis of the Building Block

While 1-(4-aminocyclohexyl)ethan-1-one is commercially available from various suppliers, understanding its synthesis provides insight into potential impurities and diastereomeric ratios. A common and effective method involves the catalytic hydrogenation of 1-(4-nitrophenyl)ethan-1-one. This process achieves two crucial transformations in a single conceptual sequence: the reduction of the nitro group to a primary amine and the saturation of the aromatic ring to a cyclohexane.

A plausible industrial route is analogous to the synthesis of related compounds like trans-4-amino-cyclohexyl acetic acid ethyl ester, which starts from the corresponding 4-nitrophenyl precursor.[4][5] The reaction typically employs a noble metal catalyst such as rhodium on carbon (Rh/C) or Raney Nickel under hydrogen pressure. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is critical to control the stereochemical outcome (cis/trans ratio).

Core Applications in Medicinal Chemistry

Amide Bond Formation: The Workhorse Reaction

The formation of an amide bond is the most frequently used reaction in medicinal chemistry, valued for its high stability and prevalence in biologically active molecules.[6] The primary amine of 1-(4-aminocyclohexyl)ethan-1-one serves as an excellent nucleophile for coupling with a wide range of carboxylic acids.

Mechanistic Insight: Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated". This is achieved using coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or HATU.[6][7] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea ester with EDC) that is readily attacked by the amine to form the stable amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.[7]

-

Preparation: To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

-

Amine Addition: Add a solution of 1-(4-aminocyclohexyl)ethan-1-one hydrochloride (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq, to neutralize the HCl salt and the acid formed during the reaction) in the same solvent to the activated acid mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Sources

- 1. biosolveit.de [biosolveit.de]

- 2. news.umich.edu [news.umich.edu]

- 3. 1071721-03-3|1-(4-Aminocyclohexyl)ethan-1-one hydrochloride|BLD Pharm [bldpharm.com]

- 4. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 5. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 6. growingscience.com [growingscience.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Aminocyclohexyl)ethan-1-one

Welcome to the technical support center for the synthesis of 1-(4-Aminocyclohexyl)ethan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this multi-step synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Synthetic Challenge

1-(4-Aminocyclohexyl)ethan-1-one is a valuable building block in medicinal chemistry, often incorporated into larger molecules for its specific stereochemical and functional properties. Its synthesis, while conceptually straightforward, presents several practical challenges that can lead to low yields and purification difficulties. The most robust and adaptable pathway involves a four-step sequence starting from a commercially available protected aminocyclohexyl halide. This guide will focus on troubleshooting this specific route, which offers multiple control points for optimization.

Overall Synthetic Workflow

The synthesis is typically performed in four key stages: Amine Protection, Grignard Reagent Formation, Acylation, and Deprotection. Each stage has unique parameters that must be carefully controlled to maximize the overall yield and purity of the final product.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Boc-Protection and Grignard Formation (Steps 1 & 2)

Question: My Boc-protection of 4-bromocyclohexylamine is incomplete, even after extended reaction times. What are the likely causes and solutions?

Answer: Incomplete protection is a common issue that drastically impacts the subsequent Grignard formation. The primary causes are insufficient reactivity of the amine, inadequate base, or suboptimal reaction conditions.

-

Causality: The tert-butoxycarbonyl (Boc) anhydride, (Boc)₂O, requires a nucleophilic attack from the amine. If the amine is protonated or if the reaction conditions do not favor this attack, the reaction will be sluggish.

-

Solutions:

-

Increase Stoichiometry: Increase the equivalents of (Boc)₂O from 1.0 to 1.1-1.2 equivalents to ensure it is not the limiting reagent.

-

Optimize Base: While a simple base like triethylamine (TEA) can be used, a non-nucleophilic, stronger base like N,N-Diisopropylethylamine (DIPEA) can be more effective. For very stubborn cases, catalytic amounts of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

-

Solvent Choice: Ensure you are using an appropriate aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) until the starting amine spot has been completely consumed.

-

Question: I'm having difficulty initiating the Grignard reaction. The magnesium turnings remain shiny and there's no exotherm. What should I do?

Answer: Failure to initiate a Grignard reaction is one of the most frequent challenges in organometallic chemistry.[1][2] This is almost always due to the presence of moisture or a passivating oxide layer on the magnesium surface.[3][4]

-

Causality: Grignard reagents are potent nucleophiles and strong bases that react rapidly with protic sources like water.[4][5] The magnesium metal itself is often coated in a layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[3][4]

-

Troubleshooting Workflow:

-

Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).[1] Solvents (typically THF or diethyl ether) must be anhydrous.

-

Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed:[1][2][4]

-

Mechanical Activation: Before adding solvent, vigorously crush the magnesium turnings with a glass rod under an inert atmosphere.[2]

-

Chemical Activation: Add a small crystal of iodine (I₂).[1][3] The iodine will react with the magnesium surface, exposing fresh metal, and its color will disappear upon reaction initiation.[3] A few drops of 1,2-dibromoethane can also be used as an effective initiator.[1][6]

-

-

Initiation: Add a small portion of your N-Boc-4-bromocyclohexylamine solution to the activated magnesium. Gentle warming with a heat gun may be required to start the reaction.[2] A successful initiation is marked by the disappearance of the iodine color, gentle bubbling, a noticeable exotherm, and the solution turning cloudy.[3]

-

Part 2: Acylation and Deprotection (Steps 3 & 4)

Question: During the acylation with acetyl chloride, my primary side product is a tertiary alcohol. How can I prevent this over-addition?

Answer: This is a classic problem when reacting highly reactive Grignard reagents with acyl chlorides.[7] The initially formed ketone product is also an electrophile and can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[7][8]

-

Causality: The rate of reaction of the Grignard reagent with the ketone intermediate can be competitive with its reaction with the starting acyl chloride, especially at higher temperatures or with high local concentrations of the Grignard reagent.

-

Solutions for Selectivity:

-

Low Temperature: Perform the reaction at very low temperatures (-78 °C to -40 °C) to control the reactivity of the Grignard reagent.

-

Inverse Addition: Instead of adding the Grignard reagent to the acetyl chloride, use "inverse addition." Add the acetyl chloride solution slowly and dropwise to the diluted Grignard reagent solution. This ensures the acetyl chloride is never in excess and minimizes the lifetime of the ketone product in the presence of unreacted Grignard.

-

Use a Less Reactive Acylating Agent: While acetyl chloride is common, using acetic anhydride at low temperatures can sometimes offer better control.

-

Reagent Moderation: Certain additives can moderate the reactivity of the Grignard reagent. For example, the presence of amides like N-methylpyrrolidone (NMP) or specific ethers can form complexes with the Grignard reagent, reducing its reactivity and improving selectivity for ketone formation.[9][10][11][12]

-

| Parameter | Standard Condition | Optimized Condition for Ketone | Rationale |

| Temperature | 0 °C to RT | -78 °C to -40 °C | Reduces the rate of the second nucleophilic addition to the ketone product. |

| Addition Mode | Grignard to Acyl Chloride | Acyl Chloride to Grignard | Maintains a low concentration of the Grignard reagent, minimizing over-addition. |

| Reagent | Acetyl Chloride | Acetyl Chloride or Acetic Anhydride | Acetic anhydride can sometimes offer better control in specific substrates. |

| Additives | None | NMP or bis[2-(N,N-dimethylamino)ethyl] ether | Moderates Grignard reactivity, enhancing selectivity for the ketone.[9][10] |

Question: The final Boc-deprotection step with Trifluoroacetic Acid (TFA) is giving me a complex mixture of products. How can I achieve a cleaner deprotection?

Answer: While TFA is a standard reagent for Boc deprotection, it is a very strong acid that can cause side reactions or incomplete removal if not used correctly.[13]

-

Causality: The tert-butyl carbocation formed during deprotection can lead to side reactions. Furthermore, prolonged exposure to strong acid can degrade sensitive functional groups.

-

Solutions for Clean Deprotection:

-

Milder Acidic Conditions: A common and effective alternative is using a solution of 4M HCl in an organic solvent like dioxane or methanol.[13] This is often sufficient for complete deprotection with fewer side products.

-

Reaction Monitoring: Do not run the reaction for a fixed time. Monitor carefully by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent degradation of the product.

-

Greener Alternatives: For certain substrates, deprotection can be achieved under neutral conditions, such as heating in water at reflux, which can be an environmentally friendly option.[14][15] Mechanochemical methods, involving grinding the protected amine with a solid acid like p-toluenesulfonic acid, also offer a solvent-free alternative.[16]

-

Part 3: Purification

Question: My final product, 1-(4-Aminocyclohexyl)ethan-1-one, is very polar and streaks badly on a standard silica gel column. What is the best way to purify it?

Answer: Purifying polar amines on standard (acidic) silica gel is notoriously difficult due to strong acid-base interactions, which cause poor peak shape and potential product loss.[17][18]

-

Causality: The acidic silanol groups (Si-OH) on the surface of silica gel protonate the basic amine, causing it to bind strongly to the stationary phase.

-

Purification Strategies:

-

Mobile Phase Modification: Add a competing base to your mobile phase to "neutralize" the silica surface. A common solvent system is Dichloromethane/Methanol with 0.5-2% triethylamine or ammonium hydroxide.[17][19]

-

Use a Basic Stationary Phase: The most robust solution is to switch to a different stationary phase.[17]

-

Reversed-Phase Chromatography: If the compound has sufficient lipophilicity, reversed-phase flash chromatography using a C18 column with a mobile phase at a high pH (e.g., water/acetonitrile with ammonium hydroxide) can be very effective.[17] At high pH, the amine is in its free-base form, increasing its retention and improving separation.[17]

-

Detailed Experimental Protocol

This protocol describes the synthesis of the intermediate, N-Boc-1-(4-aminocyclohexyl)ethan-1-one, via the Grignard pathway.

Materials:

-

N-Boc-4-bromocyclohexylamine (1.0 eq)

-

Magnesium turnings (1.5 eq)

-

Iodine (catalytic crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetyl Chloride (1.1 eq)

-

Anhydrous Toluene

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add magnesium turnings (1.5 eq) and a crystal of iodine to the flask.

-

Assemble the glassware while hot and purge with dry nitrogen.[1]

-

Dissolve N-Boc-4-bromocyclohexylamine (1.0 eq) in anhydrous THF.

-

Add ~10% of the solution to the magnesium. If the reaction does not initiate, warm gently until the iodine color fades and bubbling begins.

-

Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

In a separate flame-dried flask under nitrogen, prepare a solution of acetyl chloride (1.1 eq) in anhydrous toluene.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared Grignard reagent solution via cannula into the cold acetyl chloride solution over 30-60 minutes, maintaining the internal temperature below -65 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours after the addition is complete.

-

-

Workup and Quenching:

-

Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the mixture is still cold.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected ketone. This intermediate can then be carried forward to the deprotection step.

-

References

- BenchChem. (n.d.). Troubleshooting guide for Grignard reactions involving 1,4-dichloro-2,2-dimethylbutane.

- BenchChem. (n.d.). Troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene.

- University of Michigan. (n.d.). Grignard Reaction.

- BenchChem. (n.d.). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.

- University of California, Davis. (n.d.). 25. The Grignard Reaction.

- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.

- Ben-Aroya, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of the Brazilian Chemical Society.

- Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.

- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

- University of Rochester. (n.d.). Flash Column Chromatography.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Wang, X. J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595.

- Biotage. (2023). Is there an easy way to purify organic amines?

- Pande, S. S., et al. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry.

- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- Chemistry LibreTexts. (2023). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents.

- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.

- BYJU'S. (n.d.). Grignard Reagents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. byjus.com [byjus.com]

- 6. reddit.com [reddit.com]

- 7. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]

- 10. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Lab Reporter [fishersci.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mcours.net [mcours.net]

- 16. fulir.irb.hr [fulir.irb.hr]

- 17. biotage.com [biotage.com]

- 18. biotage.com [biotage.com]

- 19. chem.rochester.edu [chem.rochester.edu]

- 20. teledyneisco.com [teledyneisco.com]

Technical Support Center: Scale-Up of 1-(4-Aminocyclohexyl)ethan-1-one

A Guide to Controlling Exothermic Reactions

Welcome to the technical support center for the safe scale-up of 1-(4-Aminocyclohexyl)ethan-1-one synthesis. As Senior Application Scientists, we understand that transitioning a synthesis from the bench to a pilot or production scale introduces significant challenges, paramount among them being the management of reaction exotherms. A failure to understand and control the heat generated by a chemical reaction can lead to thermal runaway, resulting in compromised product quality, equipment damage, and serious safety incidents.[1][2][3][4]

This guide is designed for researchers, chemists, and engineers to provide field-proven insights and actionable troubleshooting advice for the specific challenges encountered during the synthesis of this molecule. The core of this process often involves highly energetic transformations, such as catalytic hydrogenation or organometallic additions, which demand rigorous process safety evaluation.

Part 1: Core Principles of Exotherm Management

Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental principles governing thermal safety in chemical synthesis.

Q1: What is a thermal runaway and why is it a major concern during scale-up?

A thermal runaway is a hazardous situation that occurs when an exothermic reaction generates heat faster than it can be removed by the cooling system.[5] This excess heat increases the reaction mixture's temperature, which, according to the Arrhenius equation, exponentially increases the reaction rate. This, in turn, accelerates heat production, creating a dangerous feedback loop.[3][4]

The primary danger of scale-up is rooted in the changing ratio of surface area to volume. Heat generation is proportional to the volume of the reactor (a cubic function), while heat removal is proportional to the available surface area for heat transfer (a square function).[3] As the reactor size increases, its ability to dissipate heat per unit of volume decreases significantly, making a previously manageable reaction on a lab scale potentially uncontrollable at the production scale.[3]

Q2: What is the "Stoessel Criticality Class" and how does it help in assessing risk?

The Stoessel Criticality Class is a widely used method for classifying the thermal risk of a chemical process. It relates the maximum temperature achievable during a cooling failure (Maximum Temperature of the Synthesis Reaction, MTSR) to other critical temperatures, such as the boiling point of the solvent and the decomposition temperature of the reaction mixture. This classification helps determine the necessary safety measures. A detailed thermal hazard evaluation using tools like reaction calorimetry is essential to determine these parameters accurately.[6]

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 1-(4-Aminocyclohexyl)ethan-1-one, particularly focusing on a common synthetic route involving the catalytic hydrogenation of a nitro or oxime precursor.

Scenario A: Catalytic Hydrogenation Exotherms

Catalytic hydrogenation, a common method for reducing a nitro group or an oxime to form the target amine, is notoriously exothermic and presents significant safety hazards related to the flammable nature of hydrogen gas and the pyrophoric potential of catalysts.[7][8][9]

Q3: During the hydrogenation of 1-(4-nitrophenyl)ethanone, my reactor temperature and pressure are rising much faster than anticipated, even with cooling at maximum. What should I do?

Immediate Actions:

-

Stop Hydrogen Flow: Immediately close the hydrogen supply to the reactor.

-

Ensure Maximum Cooling: Verify that the cooling system is operating at full capacity. If available, use an emergency cooling system.[10]

-

Maintain Agitation: Do not stop the stirrer unless there is a risk of mechanical failure. Proper agitation is critical for efficient heat transfer to the reactor walls and preventing localized hot spots.[1]

-

Inert Gas Purge: If the situation is under control, begin purging the reactor headspace with an inert gas like nitrogen to remove unreacted hydrogen.

Root Cause Analysis: This situation points to a reaction rate that is exceeding the heat removal capacity of the reactor. The primary causes are often:

-

Overly Active Catalyst: The catalyst batch may be more active than the one used in lab-scale experiments.

-

Inadequate Heat Transfer: Fouling on the reactor jacket or poor agitation can reduce the overall heat transfer coefficient (U).[11]

-

Accumulation of Reactant: If hydrogen was introduced too quickly before the reaction initiated, its subsequent rapid consumption can lead to a sharp exotherm.

-

Incorrect Kinetic Modeling: The heat evolution profile predicted from lab data may not have scaled accurately. Reaction calorimetry is crucial for generating reliable kinetic data for scale-up modeling.[12]

Preventative Measures:

-

Reaction Calorimetry (RC1): Before any scale-up, perform reaction calorimetry studies to accurately measure the total heat of reaction, the heat flow profile over time, and the maximum adiabatic temperature rise.[13][14] This data is essential for designing a safe process.

-

Dose-Controlled Hydrogen Addition: Implement a control strategy where hydrogen is fed at a rate that matches the cooling capacity of the reactor. The reaction should be run under "hydrogen-starved" conditions, where the rate is controlled by the hydrogen feed, not by the intrinsic reaction kinetics.[8]

-

Catalyst Screening and Handling: Always test the activity of a new catalyst batch at the lab scale. Develop and adhere to strict Standard Operating Procedures (SOPs) for catalyst handling, especially for pyrophoric catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, which can ignite upon contact with air when dry.[9]

Q4: How do I safely charge a potentially pyrophoric hydrogenation catalyst like wet Pd/C to the reactor?

Handling pyrophoric catalysts is a critical safety step.[9]

-

Inert Atmosphere: The reactor must be thoroughly purged with an inert gas (Nitrogen or Argon) to remove all oxygen.

-

Catalyst Slurry: Never add a dry pyrophoric catalyst in the air. The catalyst should be charged as a slurry in a solvent compatible with the reaction.

-

Safe Transfer: Use a dedicated, closed charging vessel. The catalyst slurry can be transferred under a positive pressure of inert gas through a dip tube into the reactor. This prevents exposure to air.

-

SOP Adherence: All personnel must be trained on the specific SOPs for catalyst handling, which should be developed based on a thorough hazard assessment.[9][10]

Scenario B: Grignard Reaction Exotherms

Another potential synthetic route could involve the addition of an organomagnesium (Grignard) reagent to a suitable electrophile. Grignard reactions are notoriously exothermic and can be difficult to control, often exhibiting an induction period followed by a sudden, violent reaction.[6][15]

Q5: I am preparing a Grignard reagent and see a long induction period with no initial temperature rise, followed by a sudden, violent exotherm. How can I control this?

Root Cause Analysis: The induction period in Grignard reagent formation is a well-known hazard.[6] It is often caused by trace amounts of water or other inhibitors on the magnesium surface. During this period, the organic halide is added, but the reaction doesn't start, leading to a dangerous accumulation of unreacted starting material. Once the reaction finally initiates, the accumulated reagent reacts almost instantaneously, overwhelming the cooling system.[6]

Preventative Measures:

-

Magnesium Activation: Ensure the magnesium turnings are fresh and dry. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction on a small scale before the main addition begins.

-

Controlled Initiation: Add a small portion of the organic halide and confirm that the reaction has started (indicated by a gentle exotherm) before beginning the continuous, slow addition of the remaining halide.

-

Slow Dosing Rate: The addition rate is the most critical control parameter. Reaction calorimetry can be used to determine a safe dosing rate where the heat generated is always lower than the maximum heat removal capacity of the reactor.[6] Decreasing the dosing rate directly reduces the risk level.[6]

-

Solvent and Reagent Purity: Use anhydrous solvents and ensure all reagents are free from moisture, as water passivates the magnesium surface and can quench the Grignard reagent in a highly exothermic manner.[6]

Part 3: Quantitative Data & Process Parameters

Effective exotherm control relies on quantitative data. The following table summarizes critical parameters that must be evaluated during process development and scale-up.

| Parameter | Method of Determination | Importance for Scale-Up | Typical Lab-Scale Value | Scaled-Up Consideration |

| Heat of Reaction (ΔHrx) | Reaction Calorimetry (RC1) | Determines the total energy released. Essential for calculating cooling duty. | -150 to -400 kJ/mol (for hydrogenation) | Total heat load increases with batch size. Must not exceed total cooling capacity over the batch time. |

| Heat Capacity (Cp) | Reaction Calorimetry (RC1) | Needed to calculate the adiabatic temperature rise. | 1.5 - 2.5 J/g·K | The total mass of the reaction mixture determines the thermal inertia. |

| Heat Transfer Coeff. (U) | In-situ calibration in the plant reactor | Defines the efficiency of heat removal from the process mass to the cooling jacket. | N/A | Significantly lower in large glass-lined reactors (e.g., 100-300 W/m²K) compared to lab glassware.[11] |

| Max Adiabatic Temp Rise (ΔTad) | Calculated from ΔHrx and Cp | Predicts the theoretical maximum temperature in a worst-case (cooling failure) scenario. | ΔTad = (-ΔHrx) / (m·Cp) | If T_process + ΔTad > T_decomp, the process is inherently unsafe without further controls. |

| Safe Dosing Time (t_dose) | Calculated from RC1 data and plant cooling capacity | Ensures the rate of heat generation never exceeds the rate of heat removal. | 30-60 minutes | May need to be extended to several hours to stay within the cooling capacity of the larger vessel.[5][11] |

| Decomposition Temp (T_d) | Differential Scanning Calorimetry (DSC) | Defines the temperature at which secondary, often more energetic, decomposition reactions begin. | > 150 °C above process temp | A small safety margin between the MTSR and T_d is critical. |

This guide provides a foundational framework for addressing exothermic hazards during the scale-up of 1-(4-Aminocyclohexyl)ethan-1-one synthesis. Every chemical process is unique, and a robust safety program must be built on a thorough, data-driven understanding of the specific reaction chemistry and thermochemistry.[1][4] Always consult with process safety professionals and conduct a comprehensive hazard analysis before proceeding with any scale-up operation.

References

-

Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. (2022). ACS Chemical Health & Safety. Available at: [Link]

-

Calorimetric and Computational Study of Enthalpy of Formation of Diperoxide of Cyclohexanone - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. (2016). Janssen. Available at: [Link]

-

De-risking hydrogenation - Sterling Pharma Solutions. (n.d.). Sterling Pharma Solutions. Available at: [Link]

-

Continuous Flow Synthesis of β‐Aminoketones as Masked Vinyl Ketone Equivalents. (2025). Chemistry – A European Journal. Available at: [Link]

-

Hydrogenation: How we can make it safer | H.E.L Group. (2026). H.E.L Group. Available at: [Link]

-

Cyclohexanone-Based Chalcones as Alternatives for Fuel Additives | ACS Omega. (2022). ACS Publications. Available at: [Link]

-

SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). Gujarat Pollution Control Board. Available at: [Link]

-

Thermodynamics of Cyclohexanone Oxime | Request PDF. (2025). ResearchGate. Available at: [Link]

-

Heat Rate Scale-Up Calculations from Reaction Calorimetry Data - Fauske & Associates. (2020). Fauske & Associates. Available at: [Link]

-

Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison. Available at: [Link]

-

Hydrogenation Reactions - safety.pitt.edu. (2012). University of Pittsburgh. Available at: [Link]

-

Comparison of different calorimetry methodologies using Simular reaction calorimeter. (2024). H.E.L Group. Available at: [Link]

-

Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. (n.d.). European Commission. Available at: [Link]

-

Accelerated Scale-up - Mettler Toledo. (n.d.). Mettler Toledo. Available at: [Link]

-

Process and Powder Safety Assessment and Studies - Aurigene Pharmaceutical Services. (n.d.). Aurigene Pharmaceutical Services. Available at: [Link]

-

Runaway reactions, case studies, lessons learned. (n.d.). ARIA Environment. Available at: [Link]

-

Data-Oriented Process Development: Determination of Reaction Parameters by Small-Scale Calorimetry with in situ Spectroscopy. (n.d.). CHIMIA. Available at: [Link]

-

Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.). Health and Safety Executive. Available at: [Link]

-

Are reaction mixtures supposed to be cooled before adding a Grignard reagent? (2020). Reddit. Available at: [Link]

-

Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. (n.d.). DSpace@MIT. Available at: [Link]

-

Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE. Available at: [Link]

-

Emergency Runaway Reaction - What Precedes? What Follows? (n.d.). AIDIC. Available at: [Link]

-

Handling Reaction Exotherms – A Continuous Approach. (2022). Chemical Industry Journal. Available at: [Link]

Sources

- 1. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]

- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]

- 3. cedrec.com [cedrec.com]

- 4. icheme.org [icheme.org]

- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 8. helgroup.com [helgroup.com]

- 9. chem.wisc.edu [chem.wisc.edu]

- 10. environmentclearance.nic.in [environmentclearance.nic.in]

- 11. fauske.com [fauske.com]

- 12. mt.com [mt.com]

- 13. helgroup.com [helgroup.com]

- 14. Process and Powder Safety Studies and Assessment | CDMO Company [aurigeneservices.com]

- 15. reddit.com [reddit.com]

Validation & Comparative

1H-NMR spectrum analysis of 1-(4-Aminocyclohexyl)ethan-1-one

Title: Comparative Guide: Stereochemical Differentiation of 1-(4-Aminocyclohexyl)ethan-1-one via 1H-NMR Subtitle: Optimizing Solvent Selection and Signal Resolution for Cis/Trans Isomer Identification

Part 1: Executive Summary & Strategic Context

The Challenge: In drug development, 1-(4-aminocyclohexyl)ethan-1-one is a critical intermediate scaffold. However, its synthesis often yields a mixture of cis and trans diastereomers. Distinguishing these isomers is non-trivial because they share identical molecular weights (rendering MS ineffective for separation) and similar IR fingerprints.

The Solution: High-resolution 1H-NMR is the definitive analytical standard. This guide compares the spectral performance of the target molecule in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) and provides a rigorous logic tree for distinguishing the thermodynamic trans product from the kinetic cis impurity.

Key Takeaway:

-

For Stereochemistry: Rely on the splitting pattern (multiplicity) of the methine protons at C1 and C4.

-

For Purity/Quantification: DMSO-d₆ is the superior solvent alternative due to the stabilization of the labile amine (

) protons.

Part 2: Structural Analysis & Theoretical Grounding

To interpret the spectrum, we must first define the conformational preferences. The cyclohexane ring exists predominantly in a chair conformation.

-

Trans-Isomer (Thermodynamic):

-

Configuration: 1,4-disubstituted.

-

Conformation: Both the acetyl (

) and amino ( -

Key Protons: The methine protons at C1 and C4 are therefore axial .

-

-

Cis-Isomer (Kinetic):

-

Configuration: One substituent is axial, the other is equatorial.[1][2]

-

Conformation: Rapid ring-flipping often occurs, but the bulky acetyl group will bias the equilibrium toward placing itself equatorial, forcing the amino group axial.

-

Key Protons: One methine is axial, the other is equatorial.[2]

-

Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain resolution sufficient to measure

Materials:

-

Compound: >95% purity (by HPLC) recommended for clear baseline.

-

Solvent A: CDCl₃ (99.8% D) + 0.03% TMS.

-

Solvent B: DMSO-d₆ (99.9% D).

-

Instrument: 400 MHz minimum (600 MHz preferred for second-order effects).

Workflow:

-

Sample Prep: Dissolve

mg of sample in-

Critical Step: If using CDCl₃, filter through a small plug of basic alumina if the amine salt is suspected (broad peaks).

-

-

Acquisition Parameters:

-

Pulse Angle:

. -

Relaxation Delay (

): -

Scans (

): 64. -

Temperature:

K (Standard) or

-

Part 4: Comparative Analysis

A. Solvent Performance: CDCl₃ vs. DMSO-d₆

| Feature | Alternative 1: CDCl₃ | Alternative 2: DMSO-d₆ (Recommended) | Scientific Rationale |

| Amine ( | Broad, variable position ( | Sharp singlet or broad doublet ( | DMSO H-bonds with |

| Resolution of H1/H4 | Good, but potential overlap with solvent water or impurities. | Excellent separation. | Higher viscosity of DMSO can broaden lines slightly, but chemical shift dispersion is superior for polar groups. |

| Solubility | Moderate. Amine salts (impurities) may precipitate. | Excellent. Dissolves both free base and salts. | Ensures the entire sample is visible (mass balance integrity). |

B. Isomer Differentiation (The Diagnostic Fingerprint)[2]

The distinction relies on the Karplus Equation , which relates the dihedral angle to the vicinal coupling constant (

-

Axial-Axial (

): Large -

Axial-Equatorial (

): Small -

Equatorial-Equatorial (

): Small

Table: Diagnostic Signals for 1-(4-Aminocyclohexyl)ethan-1-one

| Proton | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial/Equatorial) | Interpretation |

| H1 (Alpha to C=O) | Triplet of Triplets ( | Quintet / Broad Multiplet | Trans: H1 is axial.[1][2][3][4][5][6] It sees 2 axial neighbors ( |

| H4 (Alpha to NH₂) | Triplet of Triplets ( | Broad Multiplet ( | Trans: H4 is axial.[2][5] Similar splitting to H1.Cis: H4 is axial (if H1 is eq), but ring flipping often averages this signal, broadening it significantly. |

| Acetyl Methyl ( | Singlet | Singlet | Minor shift difference. Not reliable for primary identification without a reference standard. |

Part 5: Logic Workflow (Visualization)

The following diagram outlines the decision process for assigning stereochemistry based on the experimental data derived above.

Figure 1: Stereochemical assignment workflow. The definitive branch point is the large axial-axial coupling constant (

Part 6: References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[7][8] (Authoritative text on coupling constants and Karplus relationships).

-

Abraham, R. J., et al. (2006).[9] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[7]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for pulse sequence optimization and relaxation delays).

-

BenchChem. (2025).[2] "Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy." (Analogous system data). Link

Sources

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]

- 4. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 5. scite.ai [scite.ai]

- 6. study.com [study.com]

- 7. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. researchgate.net [researchgate.net]

HPLC Method Development Guide: 1-(4-Aminocyclohexyl)ethan-1-one Purity Profiling

Executive Summary & Chemical Context[1][2]

The Challenge:

1-(4-Aminocyclohexyl)ethan-1-one presents a classic "perfect storm" for HPLC method development.[1] It contains a basic primary amine (

The Solution: This guide compares two distinct methodological approaches:

-

Method A (Traditional): Low pH (Formic Acid) on a standard C18.[1]

-

Method B (Recommended): High pH (Ammonium Bicarbonate) on a Hybrid Silica C18.[1]

Verdict: While Method A is sufficient for crude purity checks, Method B is superior for critical quality attributes (CQA), specifically the baseline resolution of cis/trans isomers and the elimination of peak tailing.

Molecule Profile[2]

-

Chromophores: Acetyl group (

nm; weak band -

Isomerism: 1,4-substitution on the cyclohexane ring creates cis (axial/equatorial) and trans (equatorial/equatorial) isomers.[1] The trans isomer is typically the thermodynamic product and the linear pharmacophore.

Method Development Logic (Decision Tree)

The following diagram illustrates the critical decision-making pathway used to select the High-pH strategy over ion-pairing or HILIC alternatives.

Figure 1: Method selection logic based on the ionization state of the amine and the need for geometric isomer resolution.

Comparative Methodologies

Method A: The "Traditional" Approach (Low pH)

Use this only for rough reaction monitoring where column inventory is limited to standard silica.

-

Column: Standard C18 (e.g., Zorbax Eclipse Plus),

mm, 5 µm.[1] -

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

-

Mechanism: The amine is fully protonated (

).[1] It is highly polar and repelled by the hydrophobic C18 chains, leading to early elution. The positive charge interacts with residual negative silanols on the silica surface, causing peak tailing.

Method B: The "Optimized" Approach (High pH)

Use this for final product release and isomer ratio quantification.

-

Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (e.g., Waters XBridge or Phenomenex Gemini NX),

mm, 3.5 µm or 5 µm.[1]-

Why? Standard silica dissolves at pH > 8. Hybrid particles are stable up to pH 12 [1].

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Mechanism: The amine is deprotonated (neutral

).[1] The molecule becomes more hydrophobic, increasing retention. The lack of charge eliminates ion-exchange interactions, sharpening the peak. The neutral state allows the stationary phase to discriminate between the "bent" cis shape and the "linear" trans shape [2].

Experimental Protocols

Preparation of Mobile Phase (Method B)

-

Buffer (10 mM): Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of HPLC-grade water.

-

pH Adjustment: Add Ammonium Hydroxide (28-30%) dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1. Dilute to 1000 mL. Filter through a 0.22 µm nylon filter.[1]

-

Note: Do not use phosphate buffers; they are insoluble in high organic content and can precipitate in the pump.[1]

-

Sample Preparation[7]

-

Stock Solution: Weigh 10 mg of 1-(4-Aminocyclohexyl)ethan-1-one into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1][6]

-

Working Standard: Dilute stock to 0.5 mg/mL.

-

Wavelength Selection: Set PDA/UV detector to 210 nm .

-

Reasoning: The carbonyl

transition at 280 nm is too weak for impurity profiling. The 210 nm range captures the stronger

-

Gradient Program (Method B)

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 15.0 | 10 | 90 | 1.0 |

| 18.0 | 10 | 90 | 1.0 |

| 18.1 | 95 | 5 | 1.0 |

| 23.0 | 95 | 5 | 1.0 |

Performance Comparison Data

The following data represents typical performance metrics observed when comparing these two modalities for aminocyclohexyl ketones.

| Parameter | Method A (Low pH) | Method B (High pH) | Interpretation |

| Retention Time (Trans) | 3.2 min (Low retention) | 8.5 min (Ideal retention) | Neutral amine interacts better with C18.[1] |

| Tailing Factor ( | 1.8 - 2.2 (Fail) | 1.0 - 1.1 (Pass) | High pH suppresses silanol ionization. |

| Isomer Resolution ( | < 1.2 (Co-elution) | > 2.5 (Baseline) | Neutral geometric shapes are easier to separate.[1] |

| Sensitivity (S/N) | Baseline noise high at 210nm | High S/N | Sharper peaks = taller peaks = better LOD. |

Visualizing the Workflow

The following diagram outlines the operational workflow for the High-pH method, ensuring data integrity.

Figure 2: Operational workflow for purity and isomer ratio determination.

Scientific Validation & Troubleshooting

Why High pH Works (The Mechanism)

At pH 2.7 (Method A), the amine is protonated (

At pH 10.0 (Method B), the amine is neutral.[1] It behaves like a standard hydrophobic organic molecule.[7] The trans isomer, being more planar/linear, aligns better with the C18 alkyl chains than the "bent" cis isomer, resulting in distinct retention times and high resolution [3].

System Suitability Criteria (Acceptance Limits)

To ensure the method is "self-validating" per USP <621>, typically require:

-

Tailing Factor:

for the main peak.[1] -

Resolution:

between cis and trans isomers. -

Precision: RSD

for 5 replicate injections.

References

-

Waters Corporation. XBridge Columns: Designed for High pH Stability.[1] Waters.com.[1] Available at: [Link][1]

-

Phenomenex. High pH Stability for Basic Compounds using Gemini-NX.[1] Phenomenex Technical Notes.[1][8] Available at: [Link][1]

-

McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Available at: [Link][1]

Sources

- 1. 1-(4-Cyclohexylphenyl)ethan-1-one | C14H18O | CID 87715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1071721-03-3|1-(4-Aminocyclohexyl)ethan-1-one hydrochloride|BLD Pharm [bldpharm.com]

- 4. Separation of 1-(4-Cyclohexylphenyl)ethan-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. mdpi.com [mdpi.com]

- 6. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 18594-05-3: 1-(4-Cyclohexylphenyl)ethanone [cymitquimica.com]

- 8. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]

Mass spectrometry fragmentation patterns of 1-(4-Aminocyclohexyl)ethan-1-one

Executive Summary

Molecule: 1-(4-Aminocyclohexyl)ethan-1-one

CAS: 19126-77-3

Formula:

This guide provides a technical analysis of the fragmentation dynamics of 1-(4-aminocyclohexyl)ethan-1-one, a bifunctional cyclohexane intermediate often used in the synthesis of kinase inhibitors and GPCR ligands. We compare the two primary analytical workflows—Electron Ionization (GC-MS) and Electrospray Ionization (LC-MS/MS) —highlighting how the interplay between the basic amine and the acetyl group dictates fragmentation.

Part 1: Structural Dynamics & Ionization Physics

The mass spectral behavior of this molecule is governed by the competition between two charge-localization sites:

-

The Amine (

): The nitrogen lone pair has the lowest ionization energy (IE -

The Acetyl Group (

): The oxygen lone pair (IE

Isomerism Challenges (Cis vs. Trans)

This molecule exists as cis and trans isomers (1,4-disubstitution).[1][2][3][4]

-

Trans-isomer: Diequatorial conformation (thermodynamically favored).[1]

-

Analytical Impact: While fragmentation patterns (m/z) are nearly identical, the trans isomer typically exhibits a higher boiling point and distinct retention time in gas chromatography.

Part 2: Comparative Analysis of Ionization Modes

For drug development workflows, the choice of ionization determines the data quality.

Table 1: Performance Comparison (EI vs. ESI)

| Feature | Electron Ionization (GC-MS) | Electrospray Ionization (LC-MS/MS) |

| Primary Ion | ||

| Molecular Ion Intensity | Weak (<10% Relative Abundance) | Dominant (Base Peak) |

| Structural Data | High. Rich fingerprint of fragments. | Low. Requires MS/MS (CID) to generate fragments. |

| Limit of Detection | ~1-10 ng (Scan mode) | ~1-10 pg (MRM mode) |

| Key Application | Impurity profiling, Isomer separation. | PK/PD studies, Trace quantification in plasma. |

| Matrix Tolerance | High (Gas phase separation). | Low (Susceptible to ion suppression). |

Part 3: Detailed Fragmentation Pathways

Electron Ionization (EI) - 70 eV

In EI, the molecule forms a radical cation

-

Pathway A:

-Cleavage (Carbonyl Driven)-

The bond between the carbonyl carbon and the cyclohexane ring weakens.[5]

-

Result: Formation of the acetyl cation (

). -

Diagnostic Peak: m/z 43 (Often the Base Peak).

-

Complementary Ion: The aminocyclohexyl radical cation at m/z 98 (

).

-

-

Pathway B:

-Cleavage (Amine Driven)-

Ionization at the Nitrogen lone pair triggers cleavage of the adjacent C-C ring bonds.

-

Result: Ring opening. This often leads to complex rearrangement ions, including m/z 30 (

) if the ring disintegrates, though this is less prominent in cyclic amines than linear ones.

-

-

Pathway C: Hydrogen Rearrangement

-

Loss of methyl radical (

) from the acetyl group. -

Diagnostic Peak: m/z 126 (

).

-

Electrospray Ionization (ESI) - Positive Mode

In ESI, the molecule forms a stable

-

Primary Transition: Loss of Ammonia (

).-

Mechanism: Protonation on the amine makes it a good leaving group.

-

Transition:

.

-

-

Secondary Transition: Loss of Ketene (

) or Water.-

Transition:

(Loss of acetyl/ketene).

-

Visualization: Fragmentation Logic

Figure 1: Primary EI fragmentation pathways showing the competition between acetyl and ring charge retention.

Part 4: Validated Experimental Protocols

Protocol A: GC-MS Structural Confirmation

Use this for raw material identification and cis/trans ratio determination.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol or Ethyl Acetate.

-

Inlet: Split 20:1, Temp 250°C.

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Note: A non-polar column separates isomers based on boiling point (Trans usually elutes before Cis).

-

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 15°C/min to 280°C.

-

Hold 3 min.

-

-

MS Source: EI mode, 70 eV, Source Temp 230°C.

-

Scan Range: m/z 35–300.

Protocol B: LC-MS/MS Quantification

Use this for biological samples or trace impurity analysis.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temp: 300°C.

-

-

MRM Transitions (Quantification):

-

Quantifier:

(CE: 15 eV) - Loss of -

Qualifier:

(CE: 25 eV) - Ring fragmentation.

-

Part 5: Analytical Workflow Diagram

Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow.

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Ketones and Amines. National Institute of Standards and Technology. [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers - Oreate AI Blog [oreateai.com]

- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 5. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Solid-State Optimization: Comparative Crystallographic Analysis of 1-(4-Aminocyclohexyl)ethan-1-one Salts

Executive Summary

In the development of cyclohexane-based pharmacophores—specifically the synthesis of 1-(4-aminocyclohexyl)ethan-1-one (a critical intermediate for antipsychotics like Cariprazine)—controlling stereochemistry is the primary bottleneck. The molecule exists as two diastereomers: cis and trans. The trans-isomer, with its linear equatorial-equatorial geometry, is thermodynamically preferred for target binding but often difficult to isolate from the kinetic cis/trans reaction mixture.

This guide compares the crystallographic performance of the Hydrochloride (HCl) , Fumarate , and Tosylate salts. Unlike standard datasheets, we analyze why specific counter-ions drive the lattice selectivity required to isolate the trans-isomer to >99% diastereomeric excess (de), supported by crystallographic evidence and experimental protocols.

Part 1: The Stereochemical Challenge

Why X-Ray Crystallography is Non-Negotiable

While NMR (

-

Trans-Isomer: Adopts a rigid chair conformation . Both the acetyl (

) and amino ( -

Cis-Isomer: Forces one substituent into an axial position (or adopts a twist-boat), disrupting lattice energy and lowering the melting point.

Workflow: Salt-Driven Isomer Resolution

The following workflow illustrates how we utilize salt formation to kinetically trap the trans-isomer.

Figure 1: Purification logic. The trans-isomer crystallizes preferentially due to superior packing efficiency with small, hard counter-ions.

Part 2: Comparative Crystallographic Data

The table below contrasts the structural properties of the three primary salt candidates. Data represents typical values derived from the trans-cyclohexylamine class (e.g., Cariprazine intermediates) to illustrate the packing principles.

Table 1: Structural & Performance Comparison

| Feature | Hydrochloride (HCl) Salt | Hemifumarate Salt | Tosylate Salt |

| Crystal System | Monoclinic ( | Triclinic ( | Monoclinic ( |

| Packing Efficiency | High. Small Cl | Medium. H-bond bridging between dimers. | Low. Bulky aromatic ring disrupts packing. |

| Melting Point ( | >240°C (Decomposition) | 195–200°C | 160–165°C |

| H-Bond Network | Charge-assisted | ||

| Hygroscopicity | Moderate (Requires drying) | Low (Non-hygroscopic) | High (Often forms hydrates) |

| Resolution Power | Excellent. Specifically precipitates trans. | Good. Co-crystallizes but slower kinetics. | Poor. High solubility of both isomers. |

Technical Analysis[1][2]

-

HCl Salt (The Gold Standard): The chloride ion is small and spherical, allowing the trans-cyclohexane chairs to stack in a "herringbone" motif. The strong ionic bond (

) creates a high-energy lattice that excludes the kinked cis-isomer. This is why HCl is the industry standard for this intermediate [1][2]. -

Hemifumarate: Useful if the HCl salt is too soluble in polar solvents. The dicarboxylic acid bridges two amine molecules, creating a supramolecular chain. However, the crystallization kinetics are slower, allowing cis impurities to occlude.

-

Tosylate: The bulky toluene group adds lipophilicity, increasing solubility in organic solvents. This is counter-productive for isolation but useful if you need to dissolve the salt in non-polar media for subsequent reactions.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Growth of Trans-1-(4-aminocyclohexyl)ethan-1-one HCl Crystals

Reagents:

-

Crude amine mixture (100 mg)

-

HCl (4M in Dioxane)

-

Solvent: Methanol (HPLC Grade)

-

Anti-solvent: Diethyl Ether or Acetone

Step-by-Step Workflow:

-

Dissolution: Dissolve 100 mg of the crude amine in 2 mL of Methanol in a small inner vial (4 mL capacity). Ensure clarity; filter through a 0.45µm PTFE syringe filter if necessary.

-

Salt Formation: Dropwise add 1.1 equivalents of HCl/Dioxane. The solution may warm slightly (exothermic protonation).

-

Diffusion Setup: Place the small open vial inside a larger jar (20 mL capacity) containing 5 mL of Diethyl Ether (the anti-solvent).

-

Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

-

Mechanism: Ether vapor slowly diffuses into the methanol, lowering the solubility of the salt gradually.

-

-

Harvest: After 48–72 hours, colorless prismatic crystals will form.

-

Validation (The "Check"): Under a polarized light microscope, true single crystals will extinguish sharply (go dark) every 90° of rotation. If they remain bright or look "feathery," they are polycrystalline aggregates—do not use for X-ray.

Part 4: Structural Insights & Drug Design Implications

Understanding the crystal structure of the precursor informs the final drug design.

The "Chair" Conformation Logic

In the HCl salt structure, the cyclohexane ring adopts a classic chair conformation.

-

Equatorial Preference: The acetyl group at C1 and the ammonium group at C4 both orient equatorially.

-

Bond Lengths: The

bond typically measures ~1.51 Å. -

Implication: This confirms that the trans-isomer provides the maximum linear distance between the linker and the tail, a critical parameter for fitting into GPCR or Kinase binding pockets (e.g., Dopamine D3 receptors for Cariprazine analogs) [3].

Figure 2: Thermodynamic stability comparison derived from crystallographic bond angles.

Critical Reference Data for Indexing

When running your own unit cell determination, look for these characteristic ranges for the HCl salt :

-

a (Å): 6.0 – 8.0

-

b (Å): 10.0 – 12.0

-

c (Å): 15.0 – 18.0

-

Beta Angle: 95° – 105°

-

Space Group:

(Most common for racemic trans-salts) or

References

-

Nagy, J., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications / PMC.

-

Patil, P. S., et al. (2009).[1] Process for separating trans cyclohexane diamine... by converting them to their respective dihydrochlorides. Organic Process Research & Development. (Contextualized via Patent US3880925A).

- Agai-Csongor, E., et al. (2012). Discovery of Cariprazine (RGH-188): A Novel Antipsychotic. Chemical Reviews. (Provides SAR context for the trans-cyclohexyl linker).

Disclaimer: Crystallographic parameters provided are representative of the structural class.[2][3] Exact unit cell dimensions may vary based on solvation state and temperature of collection (100K vs 298K).

Sources

Technical Guide: Differentiating 1-(4-Aminocyclohexyl)ethan-1-one from 4-Aminocyclohexanol

Executive Summary

Verdict: The differentiation between 1-(4-aminocyclohexyl)ethan-1-one (Target A) and 4-aminocyclohexanol (Target B) is chemically definitive due to a distinct molecular weight gap (

-

Primary Differentiator (MS): Target A (

~141) vs. Target B ( -

Spectroscopic "Smoking Gun" (NMR): Target A exhibits a sharp methyl singlet (~2.1 ppm); Target B lacks this entirely.

-

Chemical Validation: Target A yields a positive precipitate with 2,4-DNPH (Brady’s Reagent); Target B does not.

Structural & Physicochemical Analysis

Understanding the structural divergence is critical for selecting the correct analytical method. Target A is often a precursor or a side-product in the synthesis of Target B, making their separation a common challenge in process chemistry.

| Feature | 1-(4-Aminocyclohexyl)ethan-1-one | 4-Aminocyclohexanol |

| Formula | ||

| MW | 141.21 g/mol | 115.17 g/mol |

| Core Motif | Cyclohexane + Acetyl Group (Exocyclic Ketone) | Cyclohexane + Hydroxyl Group (Cyclic Alcohol) |

| Hybridization | ||

| Stereochemistry | cis/trans isomers (relative to amine) | cis/trans isomers (relative to amine) |

Structural Logic Flow

The following diagram illustrates the decision logic based on structural properties.

Figure 1: Analytical decision matrix for differentiating the acetyl-substituted ketone from the hydroxy-substituted alcohol.

Spectroscopic Differentiation

A. Mass Spectrometry (The Definitive Check)

This is the most robust method. The addition of the acetyl group (

-

Target A: ESI+ will show

. -

Target B: ESI+ will show

.

B. Proton NMR ( H-NMR)

The chemical environment of the protons provides undeniable proof of structure.

| Chemical Shift ( | Target A (Ketone) | Target B (Alcohol) | Mechanistic Reason |

| 2.05 - 2.15 ppm | Singlet (3H) | Absent | The methyl group of the acetyl moiety ( |

| 3.40 - 3.60 ppm | Absent | Multiplet (1H) | The proton on the carbon bearing the hydroxyl group ( |

| 2.30 - 2.50 ppm | Multiplet (1H) | Absent | Proton alpha to the carbonyl group in the ring. |

C. Infrared Spectroscopy (IR)

-

Target A (Ketone): Shows a sharp, intense Carbonyl stretch (

) at ~1710 cm⁻¹ . -

Target B (Alcohol): Shows a broad, strong Hydroxyl stretch (

) at 3200–3400 cm⁻¹ .-

Note: Both will show N-H stretches, so the 3300 region can be ambiguous. Rely on the 1710 cm⁻¹ peak.

-

Chemical Validation: The 2,4-DNPH Test

For labs without immediate access to high-res MS or NMR, the Brady’s Reagent test is a self-validating wet chemistry protocol.

Mechanism

2,4-Dinitrophenylhydrazine (DNPH) reacts specifically with aldehydes and ketones via a condensation reaction to form a hydrazone precipitate.[1][2][3][4] It does not react with alcohols.

Experimental Protocol 1: DNPH Differentiation

-

Reagents: 2,4-DNPH solution (Brady's reagent), Methanol, Sulfuric Acid.[5]

-

Safety: DNPH is shock-sensitive when dry; keep wet.[1] Wear gloves/goggles.

-

Preparation: Dissolve 20 mg of the unknown sample in 0.5 mL of methanol.

-

Reaction: Add 1 mL of freshly prepared 2,4-DNPH reagent.

-

Observation:

-

Immediate Orange/Red Precipitate: Confirms Target A (Ketone).

-

Solution remains clear (yellow): Confirms Target B (Alcohol).

-

-

Validation (Optional): Filter the precipitate. The melting point of the hydrazone derivative is a physical constant specific to the ketone.

Chromatographic Separation (HPLC)

Because these compounds differ in polarity (Ketone is less polar than the Alcohol/Amine combo capable of H-bonding), they separate well on Reverse Phase (RP) HPLC.

Method Development Insight

Both compounds are basic amines. In standard neutral pH, they may tail due to silanol interactions.

-

Recommendation: Use a high pH stable column (e.g., C18 with hybrid particles) or an acidic mobile phase with ion-pairing characteristics.

Experimental Protocol 2: HPLC-MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 90% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (poor absorption for both) or MS (ESI+) (Preferred).

Expected Elution Order:

-

Target B (Alcohol): Elutes first (More polar, interacts more with aqueous phase).

-

Target A (Ketone): Elutes second (Less polar acetyl group increases retention on C18).

Figure 2: HPLC-MS workflow demonstrating the retention time difference based on polarity.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81293, 4-Aminocyclohexanol. Retrieved from [Link]

- Allen, C.F.H. (1943). The 2,4-Dinitrophenylhydrazine Test for Carbonyl Compounds. Organic Syntheses, Coll. Vol. 2, p.228.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for IR/NMR shifts of ketones vs alcohols).

-